

CP-775146: A Comprehensive Technical Guide to its PPAR α Selectivity Profile

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Compound of Interest

Compound Name:	CP-775146
CAS No.:	702680-17-9
Cat. No.:	B1669567

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Introduction

CP-775146 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. As a key transcriptional regulator of genes involved in fatty acid oxidation, transport, and uptake, PPAR α is a significant therapeutic target for the treatment of dyslipidemia and related metabolic disorders. This technical guide provides an in-depth analysis of the selectivity profile of **CP-775146**, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Selectivity Profile of CP-775146

The selectivity of **CP-775146** for PPAR α over other PPAR isoforms (PPAR γ and PPAR δ/β) is a crucial aspect of its pharmacological profile, as this minimizes off-target effects. The following tables summarize the quantitative data regarding the binding affinity (K_i) and functional potency (EC₅₀) of **CP-775146** for the different PPAR isoforms.

Table 1: Binding Affinity (K_i) of **CP-775146** for Human PPAR Isoforms

FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Functional Potency (EC₅₀) of **CP-775146** in a PPAR α Transactivation Assay

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Note: The EC₅₀ values for PPAR β/δ and PPAR γ are not explicitly available in the literature, which is consistent with the very low binding affinity of **CP-775146** for these isoforms.

Signaling Pathway

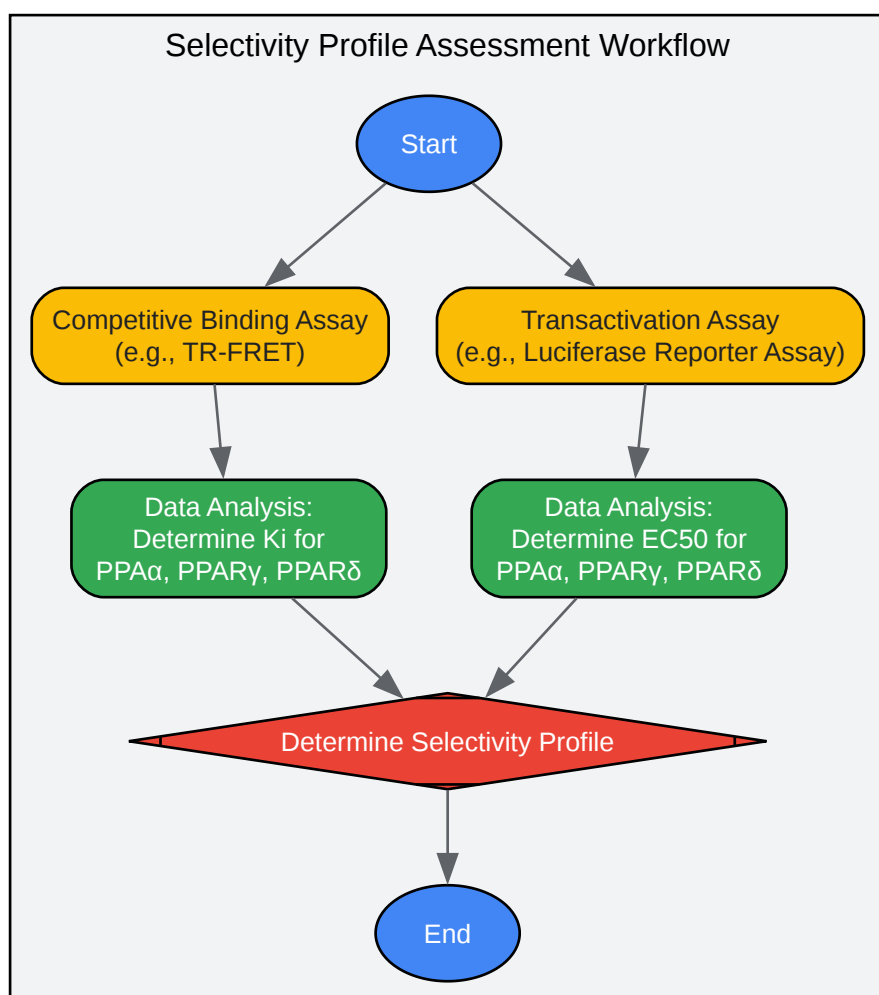
CP-775146, as a PPAR α agonist, initiates a signaling cascade that ultimately leads to the regulation of target gene expression. The diagram below illustrates this pathway.



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